molecular formula C14H19N7O3 B2578036 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034471-29-7

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2578036
CAS No.: 2034471-29-7
M. Wt: 333.352
InChI Key: FVNCRGIHLQQEHI-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazine derivatives, which are known for their diverse biological and chemical properties. The presence of methoxy, morpholino, and pyrazolyl groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core triazine ring. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-substituted triazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The triazine ring can be reduced to form amines.

  • Substitution: The pyrazolyl and acetamide groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 4-methoxy-6-morpholino-1,3,5-triazin-2-yl hydroxyl derivative.

  • Reduction: 4-methoxy-6-morpholino-1,3,5-triazin-2-yl amine derivative.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their function and leading to cell death.

Medicine: In medicine, this compound is being studied for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

  • Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

Uniqueness: N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-23-14-18-11(9-15-12(22)10-21-4-2-3-16-21)17-13(19-14)20-5-7-24-8-6-20/h2-4H,5-10H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNCRGIHLQQEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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